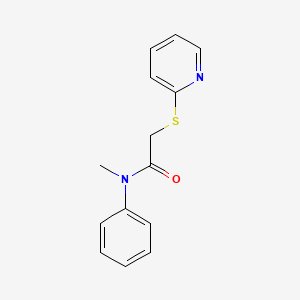
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTA belongs to the thioamides family of compounds, which have shown to possess a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the condensation of chromatin and repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of HDACs, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has also been found to induce apoptosis, a programmed cell death, in cancer cells. Additionally, this compound has shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its synthesis can be easily scaled up to produce large quantities for experiments. This compound has also been shown to be stable under various conditions, which makes it suitable for long-term storage and experimentation.
However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide. One potential direction is to investigate the in vivo anticancer effects of this compound. This would involve testing the compound in animal models to determine its efficacy and toxicity. Another potential direction is to explore the use of this compound in combination with other anticancer agents. This could potentially enhance the anticancer effects of this compound and reduce the toxicity associated with high doses of single agents. Finally, the development of more potent and selective HDAC inhibitors, such as this compound, could have significant implications for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide can be synthesized through a multistep process starting from 2-mercaptopyridine. The first step involves the reaction of 2-mercaptopyridine with ethyl chloroacetate to form ethyl 2-(2-pyridinylthio)acetate. This intermediate is then reacted with phenylmagnesium bromide to obtain N-phenyl-2-(2-pyridinylthio)acetamide. Finally, N-methylation of the amide group is carried out using methyl iodide to produce this compound.
Applications De Recherche Scientifique
N-methyl-N-phenyl-2-(2-pyridinylthio)acetamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to induce apoptosis, a programmed cell death, in cancer cells. In addition, this compound has shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, which is essential for tumor growth and progression.
Propriétés
IUPAC Name |
N-methyl-N-phenyl-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-16(12-7-3-2-4-8-12)14(17)11-18-13-9-5-6-10-15-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRZSHGAARNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
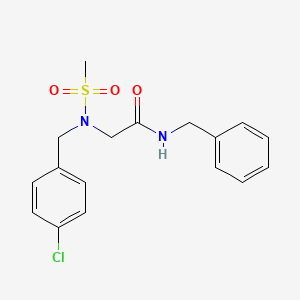
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)
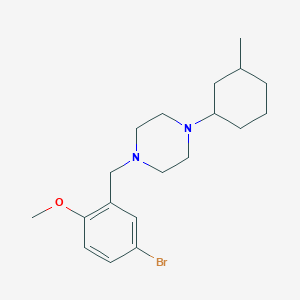
![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)
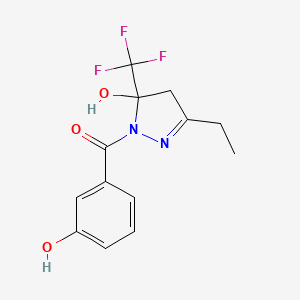
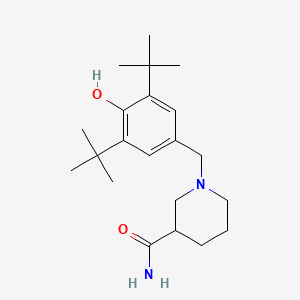
![1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)